2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide
説明
This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a 2-methoxyethyl group at position 3, a phenyl group at position 7, and an acetamide moiety substituted with a 4-methylphenyl group. The 4-methylphenyl group on the acetamide side chain may influence lipophilicity and target binding, while the 2-methoxyethyl substituent could modulate solubility and pharmacokinetic properties.
特性
IUPAC Name |
2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-17-8-10-19(11-9-17)26-21(29)15-28-14-20(18-6-4-3-5-7-18)22-23(28)24(30)27(16-25-22)12-13-31-2/h3-11,14,16H,12-13,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTLLMCKDFTCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide belongs to a class of pyrrolo[3,2-d]pyrimidine derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, anti-inflammatory properties, and potential as an anticancer agent.
Synthesis
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves multi-step reactions that include cyclization and functional group modifications. The target compound can be synthesized through a series of reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the pyrimidine core via cyclization.
- Introduction of substituents such as methoxyethyl and phenyl groups.
- Acetylation to yield the final product.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrrolo[3,2-d]pyrimidine derivatives. For instance, compounds similar to our target compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.
- In vitro Studies : The compound exhibited an IC50 value comparable to celecoxib (IC50 = 0.04 μmol), indicating potent anti-inflammatory activity .
Anticancer Properties
Pyrrolo[3,2-d]pyrimidines have also been investigated for their anticancer properties:
- Mechanism of Action : These compounds may act as inhibitors of various kinases involved in cancer progression. For example, studies have shown that related compounds inhibit RET (rearranged during transfection) signaling pathways in cancer cell lines .
- Cell Line Studies : Inhibition assays on cancer cell lines demonstrated that these derivatives can effectively reduce cell proliferation and induce apoptosis in tumor cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrrolo[3,2-d]pyrimidine derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic rings significantly affects potency.
- Core Modifications : Alterations in the pyrimidine core structure can lead to improved metabolic stability and enhanced biological activity .
Case Studies
- Study on Anti-inflammatory Effects : A study demonstrated that a derivative with a similar structure to our target compound significantly reduced paw edema in rodent models, confirming its anti-inflammatory efficacy .
- Anticancer Screening : Another study screened various pyrrolo[3,2-d]pyrimidine derivatives against a panel of cancer cell lines and identified several compounds with low nanomolar IC50 values against RET-driven cancers .
科学的研究の応用
Structural Characteristics
The compound is characterized by:
- Molecular Formula : CHNO
- Molecular Weight : 410.5 g/mol
- Key Functional Groups : Methoxyethyl and phenyl groups, contributing to its chemical reactivity and biological activity.
Medicinal Chemistry Applications
-
Anticancer Activity :
- The structural features of this compound may allow it to interact with biological targets involved in cancer progression. Compounds with similar pyrrolo[3,2-d]pyrimidine structures have shown promise as potential anticancer agents by inhibiting key signaling pathways associated with tumor growth and metastasis. For example, derivatives of pyrido[2,3-d]pyrimidine have been investigated for their ability to inhibit mTOR kinase activity, which is crucial in cancer cell proliferation and survival .
-
Anti-inflammatory Properties :
- Inflammatory diseases often involve complex biochemical pathways that can be targeted by small molecules. The compound's ability to modulate inflammatory responses makes it a candidate for the development of anti-inflammatory drugs. Research has indicated that similar compounds can effectively reduce inflammation markers in various models .
-
Neurological Disorders :
- The unique structure of this compound suggests potential applications in treating neurological disorders. Compounds featuring pyrrolo[3,2-d]pyrimidine cores have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems . This could lead to developments in therapies for conditions such as Alzheimer's disease or Parkinson's disease.
Synthesis and Modification
The synthesis of 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide involves several steps:
- Formation of the Pyrrolo Core : Initial synthesis typically begins with the construction of the pyrrolo[3,2-d]pyrimidine scaffold through condensation reactions involving appropriate precursors.
- Functionalization : Subsequent steps involve the introduction of methoxyethyl and phenyl groups through nucleophilic substitution or other functional group transformations.
- Optimization for Biological Activity : Modifications can enhance selectivity and potency against specific biological targets. For instance, altering substituents on the phenyl rings can improve binding affinity or reduce off-target effects .
Case Studies and Research Findings
Several studies have explored compounds related to 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide:
類似化合物との比較
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Impact on Lipophilicity :
- The 4-fluoro-2-methylphenyl analog (L935-0789) exhibits a logP of 2.74, comparable to the target compound’s predicted lipophilicity, while the chlorinated analog (L935-0730) shows increased molecular weight without significant logP data .
- Fluorine substitutions (e.g., STL144271) may enhance metabolic stability without drastically altering lipophilicity .
Structural Modifications and Bioactivity :
- Analogs with glutamic acid conjugates (e.g., AGF347 in ) demonstrate potent inhibition of SHMT2 and cytosolic enzymes, suggesting that the acetamide group in the target compound could be optimized for similar interactions .
- Ethyl ester derivatives (e.g., L935-0753) may act as prodrugs, improving bioavailability through hydrolytic activation .
Research Findings and Pharmacological Context
- Pyrrolo[3,2-d]pyrimidine Core : This scaffold is associated with inhibition of folate-dependent enzymes, such as glycinamide ribonucleotide formyltransferase (GARFTase) and AICA ribonucleotide formyltransferase (AICARFTase), which are critical in purine biosynthesis .
- Synthetic Accessibility : The compounds in –9 and 12 are synthetically accessible via amide coupling and heterocyclization, as demonstrated in analogous routes (e.g., Scheme 2 in ) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing pyrrolo[3,2-d]pyrimidine derivatives like this compound, and what challenges arise in achieving regioselectivity?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. For example, analogous compounds (e.g., AZD8931) are synthesized via sequential coupling, cyclization, and functionalization steps, often starting with nitrobenzoate esters and chloroacetamide intermediates . Regioselectivity challenges arise during cyclization steps due to competing reaction pathways. Strategies include optimizing reaction conditions (temperature, solvent polarity) and using directing groups to control ring closure. X-ray crystallography (as in and ) is critical for confirming regiochemistry post-synthesis .
Q. How can researchers validate the structural assignment of this compound, particularly its stereochemistry and substituent positions?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination, as demonstrated for related pyrrolo-pyrimidine derivatives . For preliminary analysis, combine NMR (e.g., NOESY for spatial proximity) and high-resolution mass spectrometry (HRMS). Discrepancies in spectral data (e.g., unexpected coupling constants) may indicate conformational flexibility or crystallographic disorder, requiring iterative refinement of computational models .
Advanced Research Questions
Q. How should researchers address low yields in the final steps of synthesizing this compound, particularly during amide bond formation or heterocyclic cyclization?
- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions (e.g., hydrolysis). highlights yields of 2–5% in analogous syntheses, suggesting the need for optimization. Use computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states . Alternative coupling reagents (e.g., HATU or EDC/HOBt) or microwave-assisted synthesis may improve efficiency. Monitor intermediates via LC-MS to pinpoint bottlenecks .
Q. What experimental and computational strategies can resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects in solution (e.g., tautomerism) versus static crystal structures. Employ variable-temperature NMR to detect conformational changes . For computational validation, compare density functional theory (DFT)-optimized structures with crystallographic data. Tools like COMSOL Multiphysics can simulate solvent effects on molecular geometry . Cross-validate using complementary techniques like IR spectroscopy or Raman microscopy .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound, given its complex heterocyclic core?
- Methodological Answer : Prioritize modular synthesis to systematically vary substituents (e.g., methoxyethyl or 4-methylphenyl groups). Use high-throughput screening (HTS) to assess biological activity, coupled with molecular docking studies to predict binding modes. and highlight the importance of substituent positioning on pyrrolo-pyrimidine cores for target affinity. Apply QSAR models to correlate electronic/steric parameters (e.g., Hammett constants) with activity trends .
Methodological Innovations and Best Practices
Q. What role do integrated computational-experimental workflows play in optimizing the synthesis and characterization of this compound?
- Answer : Platforms like ICReDD ( ) combine quantum chemical calculations, machine learning, and automated experimentation to streamline reaction optimization. For example, AI-driven tools can predict optimal solvent systems or catalyst combinations, reducing trial-and-error approaches. Feedback loops between experimental data (e.g., crystallography ) and computational models enhance predictive accuracy for reaction outcomes .
Q. How can researchers mitigate reproducibility issues in biological assays involving this compound, particularly when studying enzyme inhibition or receptor binding?
- Answer : Standardize assay conditions (e.g., buffer pH, temperature) and validate purity via HPLC (>95%, as in , but avoid unreliable sources). Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm binding. Document batch-to-batch variability in synthesis, and employ statistical tools (e.g., Design of Experiments) to identify critical factors affecting bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
